Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide
Description
Chemical Structure and Properties
The compound Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide (hereafter referred to by its systematic name) is a quaternary ammonium bromide with the molecular formula C₁₉H₂₇BrN₂O₂S and a molecular weight of 427.4 g/mol . Its structure features:
- A central quaternary ammonium group (N⁺) bound to two ethyl groups, one methyl group, and a hydroxyethyl chain.
- A thiophene ring substituted with phenyl and hydroxyl groups, linked via an acetamido moiety to the ethyl chain.
- A bromide counterion.
The LogP value of 4.26 indicates moderate lipophilicity, suggesting balanced solubility in lipid membranes and aqueous environments . The thiophene moiety introduces sulfur into the structure, which may influence metabolic stability and receptor interactions.
Potential Applications Quaternary ammonium salts are known for antimicrobial, anticholinergic, or antispasmodic activities.
Properties
CAS No. |
26058-58-2 |
|---|---|
Molecular Formula |
C19H27BrN2O2S |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
diethyl-[2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)amino]ethyl]-methylazanium;bromide |
InChI |
InChI=1S/C19H26N2O2S.BrH/c1-4-21(3,5-2)14-13-20-18(22)19(23,17-12-9-15-24-17)16-10-7-6-8-11-16;/h6-12,15,23H,4-5,13-14H2,1-3H3;1H |
InChI Key |
IVAUISLBFCUDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step process involving:
- Formation of the amide bond between an amine and an acyl derivative containing the alpha-hydroxy-alpha-phenyl-2-thiopheneacetyl moiety.
- Quaternization of the tertiary amine to form the ammonium salt.
- Final isolation as the bromide salt.
This strategy is consistent with general procedures for preparing quaternary ammonium amides with aromatic and heteroaromatic substituents.
Amide Bond Formation
The core step is the formation of the amide linkage between the amine component and the acylating agent:
- Reagents : Amines of the form R-NH2 (where R includes the diethylmethylammonium moiety) are reacted with acyl derivatives such as acyl halides or activated esters of alpha-hydroxy-alpha-phenyl-2-thiopheneacetic acid.
- Conditions : The reaction is typically carried out in inert solvents like tetrahydrofuran, methanol, or dichloromethane at temperatures ranging from 0°C to reflux, depending on the reactivity of the acylating agent.
- Catalysts and Bases : Tertiary amines such as triethylamine or pyridine are used to scavenge hydrogen halide by-products and facilitate amide bond formation.
- Example : Reaction of an amine with an acyl halide derivative of the alpha-hydroxy-alpha-phenyl-2-thiopheneacetic acid under these conditions yields the corresponding amide intermediate.
Quaternization of the Amine
After amide formation, the tertiary amine is converted into the quaternary ammonium salt:
- Methylation Agents : Methylating reagents such as trimethyloxonium tetrafluoroborate or methyl iodide are employed to quaternize the nitrogen.
- Procedure : The amide intermediate is treated with the methylating agent in solvents like nitromethane or methanol under mild conditions.
- Outcome : This step produces the quaternary ammonium salt, which is then converted into the bromide salt by ion exchange or direct reaction with a bromide source.
Halide Salt Formation
The final step involves isolation of the ammonium compound as a bromide salt:
- Method : The quaternary ammonium intermediate is treated with hydrobromic acid or a bromide salt to exchange the counterion.
- Purification : Crystallization or precipitation techniques are used to isolate the pure bromide salt.
- Solvents : Common solvents include methanol, ethanol, or acetone depending on solubility.
Detailed Reaction Schemes and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amide formation | Amine + Acyl halide or activated ester; base (e.g., triethylamine); solvent (THF, CH2Cl2); 0°C to reflux | Formation of alpha-hydroxy-phenyl-thiophene amide intermediate |
| Quaternization | Trimethyloxonium tetrafluoroborate or methyl iodide; solvent (nitromethane, methanol); room temperature | Converts tertiary amine to quaternary ammonium salt |
| Halide exchange | Hydrobromic acid or bromide salt; solvent (methanol, ethanol) | Produces bromide salt of the ammonium compound; purification by crystallization |
Literature Perspectives and Variations
- The amide bond formation is a well-established reaction in organic synthesis, often optimized by varying the acylating agent or reaction conditions to improve yield and purity.
- Quaternization reactions require careful control to avoid overalkylation or side reactions; the choice of methylating agent affects reaction efficiency and safety.
- Halide exchange can be performed either by direct treatment with hydrobromic acid or by metathesis using bromide salts, depending on the desired purity and scale.
- Alternative synthetic routes may involve the use of protected intermediates or different amine substituents, but the core steps remain consistent.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Range/Examples |
|---|---|---|
| Amide formation solvent | THF, dichloromethane, methanol | THF most common |
| Temperature | 0°C to reflux | Room temperature to reflux |
| Base | Triethylamine, pyridine | Triethylamine preferred |
| Methylating agent | Trimethyloxonium tetrafluoroborate, methyl iodide | Trimethyloxonium tetrafluoroborate for high yield |
| Quaternization solvent | Nitromethane, methanol | Methanol for ease of handling |
| Halide exchange method | Hydrobromic acid or bromide salt metathesis | Hydrobromic acid for direct bromide salt formation |
| Purification | Crystallization, precipitation | Solvent-dependent |
Chemical Reactions Analysis
Types of Reactions
Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it suitable for applications in:
- Antimicrobial Research : Studies have shown that this compound interacts with bacterial membranes, potentially disrupting their integrity. This property is being investigated for developing new antimicrobial agents.
- Anticancer Studies : Preliminary findings suggest that Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Table of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-furylacetamido)ethyl)methyl-, bromide | Contains a furan ring instead of thiophene | Different electronic properties due to furan |
| Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-pyridylacetamido)ethyl)methyl-, bromide | Contains a pyridine ring instead of thiophene | Altered reactivity and binding characteristics |
| Ammonium, dimethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)phenethyl-, bromide | Variation in alkyl groups | Potential differences in solubility and biological activity |
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for antibiotic development.
Anticancer Mechanism Investigation
In vitro studies on cancer cell lines revealed that this compound induces apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death. Further investigations into its mechanism of action are ongoing, focusing on its interactions with cellular macromolecules.
Mechanism of Action
The mechanism of action of Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context .
Comparison with Similar Compounds
Oxyphenonium Bromide
Valethamate Bromide
- Structure: C₁₉H₃₂BrNO₂; includes a valeryloxy ester instead of thiophene-acetamido .
- Key Differences :
- Lacks sulfur and aromatic thiophene, which may alter metabolic pathways.
- Shorter chain (valeryloxy vs. acetamido-thiophene).
- Applications : Smooth muscle relaxant for urinary and gastrointestinal disorders .
- Physicochemical Properties : Lower LogP (estimated) due to ester groups, suggesting reduced lipophilicity compared to the target compound.
Methantheline Bromide
- Structure : C₂₈H₄₅BrN₂O₅; contains a xanthene-carboxylate ester .
- Key Differences :
- Bulky xanthene ring increases molecular weight (581.6 g/mol) and steric hindrance.
- Carboxylate ester vs. thiophene-acetamido.
- Applications : Antispasmodic for reducing gastric acid secretion .
- Physicochemical Properties : Higher polarity and lower membrane penetration due to the xanthene group.
Benactyzine Methobromide
Thonzonium Bromide
- Structure: C₃₂H₅₃BrN₄O₂; hexadecyl chain and pyrimidinyl-amino group .
- Key Differences :
- Long alkyl chain enhances surfactant properties.
- Pyrimidine ring replaces thiophene.
- Applications : Topical surfactant and antimicrobial agent .
- Physicochemical Properties : Higher LogP (estimated >5) due to the hexadecyl chain, favoring lipid interactions.
Structural and Functional Analysis
| Compound | Molecular Formula | Key Substituent | LogP | Applications |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₇BrN₂O₂S | Thiophene-acetamido | 4.26 | Potential antispasmodic |
| Oxyphenonium Bromide | C₂₁H₃₄BrNO₃ | Cyclohexaneglycolate | N/A | Anticholinergic |
| Valethamate Bromide | C₁₉H₃₂BrNO₂ | Valeryloxy | ~3.5* | Smooth muscle relaxant |
| Methantheline Bromide | C₂₈H₄₅BrN₂O₅ | Xanthene-carboxylate | N/A | Gastric acid reducer |
| Benactyzine Methobromide | C₂₁H₂₆BrNO₃ | Benzilate ester | ~4.0* | Antispasmodic |
| Thonzonium Bromide | C₃₂H₅₃BrN₄O₂ | Hexadecyl-pyrimidine | >5.0* | Topical surfactant |
*Estimated based on structural analogs.
Key Insights :
- Thiophene vs. Ester Groups : The thiophene-acetamido group in the target compound may enhance metabolic stability and receptor binding compared to ester-containing analogs like Valethamate or Benactyzine.
- Sulfur vs. Oxygen : The sulfur atom in thiophene could alter electronic properties, affecting interactions with enzymes or ion channels.
Biological Activity
Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide, also referred to as diethyl-[2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl]-methylazanium bromide, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thiophene ring, which is known for its biological activity, and a hydroxyl group that may contribute to its pharmacological properties.
Pharmacological Effects
Research indicates that compounds similar to ammonium diethyl can exhibit various pharmacological effects, including:
- Antioxidant Activity : Compounds with thiophene moieties have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
- Enzyme Inhibition : Notably, related compounds have been reported to inhibit the enzyme carnitine acyltransferase 1 (CAT-1), which plays a crucial role in fatty acid metabolism. This inhibition can be beneficial in preventing ischemic tissue injury during myocardial infarction .
- Antimicrobial Properties : Some derivatives of ammonium compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Case Studies
Several studies have highlighted the biological activity of similar ammonium compounds:
- Study on Hydroxy-Phenyl-Ammonium Compounds : A study published in Pharmazie explored the conformational structure and biological activity of hydroxy-phenyl-ammonium compounds. The findings indicated that specific conformations correlate with enhanced biological activity, suggesting that the structural arrangement significantly impacts efficacy .
- Patent Analysis : Research outlined in US Patent 5,344,843 discusses the use of thiophene-based compounds in preventing cardiac injury by inhibiting CAT-1. This highlights the therapeutic potential of such compounds in cardioprotection during ischemic events .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of ammonium diethyl and related compounds:
| Study/Source | Biological Activity | Key Findings |
|---|---|---|
| Hofmann et al., 1986 | Antioxidant Activity | Hydroxy-phenyl-ammonium compounds show significant antioxidant properties. |
| US Patent 5,344,843 | Enzyme Inhibition | Inhibition of CAT-1 leads to reduced infarct size and improved cardiac function. |
| PubChem Database | Antimicrobial Properties | Related compounds exhibit activity against multiple bacterial strains. |
Q & A
Q. Critical Parameters :
- Temperature control during bromination (65°C optimal for minimizing side products) .
- Solvent selection for amidation (anhydrous conditions prevent hydrolysis).
- Counterion exchange efficiency (e.g., use of ion-exchange resins to ensure bromide purity).
How can researchers rigorously characterize the compound’s physicochemical properties, and what analytical techniques resolve structural ambiguities?
Basic Research Focus
Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm thiophene acetamido linkage and quaternary ammonium structure. Compare with analogs like phenylmagnesium bromide derivatives for resonance validation .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~500–550 g/mol range based on similar ammonium bromides) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
Q. Advanced Resolution :
- X-ray Crystallography : For unambiguous stereochemical assignment of the alpha-hydroxy-alpha-phenyl group, if single crystals are obtainable.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity, critical for storage conditions .
What experimental design principles apply to optimizing reaction conditions for scalable synthesis?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use split-plot or randomized block designs to evaluate factors like solvent polarity, catalyst loading, and reaction time. For example, replicate the trellis-system approach from agricultural studies, where variables are tested in nested hierarchies .
- Response Surface Methodology (RSM) : Model interactions between temperature and reagent stoichiometry to maximize yield.
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
How can researchers assess the compound’s environmental fate and biodegradation pathways?
Q. Advanced Research Focus
- Abiotic Degradation Studies : Expose the compound to UV light and aqueous buffers at varying pH (3–9) to simulate environmental conditions. Monitor degradation via LC-MS, referencing protocols from projects like INCHEMBIOL .
- Biotic Transformation : Use soil or sediment microcosms to identify microbial metabolites. Compare with phenolic or thiophene-containing analogs (e.g., 3-acetylthiophene) to predict pathways .
- Partition Coefficients : Measure logP (octanol-water) and soil sorption (Kd) to model bioaccumulation risks .
What strategies resolve contradictions in reported bioactivity or toxicity data across studies?
Q. Advanced Research Focus
- Comparative Meta-Analysis : Systematically compare studies using criteria from political science methodology (e.g., controlled variable alignment, context-specific confounding factors) .
- Dose-Response Replication : Conduct independent assays (e.g., cytotoxicity in HEK293 cells) under standardized conditions (e.g., ISO 10993-5).
- Mechanistic Profiling : Use molecular docking to validate hypothesized interactions with biological targets (e.g., ion channels), cross-referencing with structurally related ammonium salts .
How can researchers evaluate the compound’s stability under physiological conditions for pharmacological applications?
Q. Advanced Research Focus
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation half-life using UPLC-MS/MS.
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to assess binding affinity, critical for bioavailability predictions.
- Oxidative Stress Assays : Measure ROS generation in hepatocyte models to identify potential toxicity mechanisms .
What computational methods predict the compound’s interactions with biological membranes or enzymes?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration using software like GROMACS, parameterizing the quaternary ammonium group’s charge distribution.
- QSAR Modeling : Corrogate structural features (e.g., thiophene electronegativity, ammonium hydrophilicity) with activity data from analogs like benzyl thiocyanate derivatives .
- Docking Studies : Target enzymes (e.g., acetylcholinesterase) using AutoDock Vina, validating with in vitro inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
